
sRANKL-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sRANKL-IN-1 is a potent inhibitor of soluble receptor activator of nuclear factor kappa-B ligand (sRANKL). This compound is particularly significant in the study of osteoporosis due to its ability to inhibit osteoclast formation and activity . sRANKL is a member of the tumor necrosis factor receptor superfamily and plays a crucial role in bone remodeling and immune system regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sRANKL-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve multi-step organic synthesis, including condensation, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, adhering to Good Manufacturing Practices (GMP) to ensure the compound’s quality and safety .
Analyse Chemischer Reaktionen
Types of Reactions
sRANKL-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
sRANKL-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sRANKL and its effects on osteoclastogenesis.
Biology: Investigated for its role in bone remodeling and immune system regulation.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of new drugs targeting bone resorption and immune modulation.
Wirkmechanismus
sRANKL-IN-1 exerts its effects by inhibiting the interaction between sRANKL and its receptor, receptor activator of nuclear factor kappa-B (RANK). This inhibition prevents the differentiation and activation of osteoclasts, thereby reducing bone resorption. The molecular targets involved include sRANKL and RANK, and the pathway affected is the RANKL/RANK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osteoprotegerin (OPG): A decoy receptor that binds to RANKL, preventing it from interacting with RANK.
Uniqueness
sRANKL-IN-1 is unique in its ability to selectively inhibit soluble RANKL without affecting membrane-bound RANKL, thereby reducing the risk of immunosuppressive side effects. This selectivity makes it a promising candidate for the development of new osteoporosis treatments .
Eigenschaften
Molekularformel |
C18H18N4O6S |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H18N4O6S/c1-4-28-17(27)14-9(2)19-18(29-14)20-15(24)13(10(3)23)22-21-12-8-6-5-7-11(12)16(25)26/h5-8,23H,4H2,1-3H3,(H,25,26)(H,19,20,24)/b13-10-,22-21? |
InChI-Schlüssel |
UBOUAGIRCXVUFL-DKYFMLMQSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=CC=CC=C2C(=O)O)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=CC=CC=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



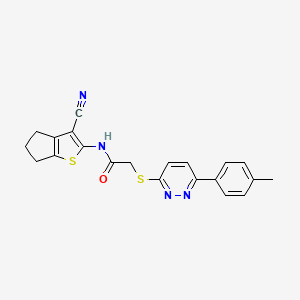



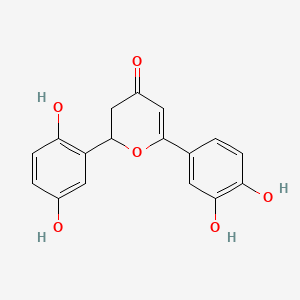
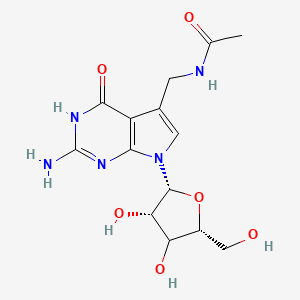
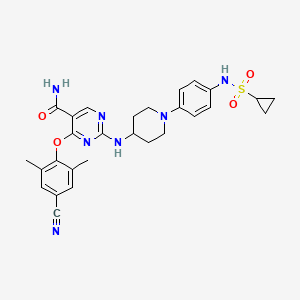

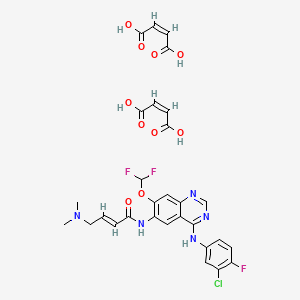
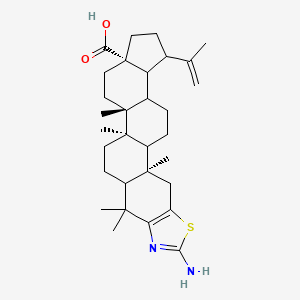
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
